molecular formula C13H8BrN3O2S B4855111 2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 463367-02-4

2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B4855111
CAS No.: 463367-02-4
M. Wt: 350.19 g/mol
InChI Key: HVWNVMVSSDMZDZ-POHAHGRESA-N
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Description

2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound with a complex structure that includes a bromobenzylidene group, a thiazolo ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-bromobenzaldehyde with 6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane, and may require elevated temperatures or specific catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as an anticancer agent. Studies indicate that derivatives of thiazolo[3,2-b][1,2,4]triazines exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Antitumor Activity : Research has demonstrated that modifications of the thiazolo[3,2-b][1,2,4]triazine scaffold can enhance antitumor efficacy by inducing apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Properties : Some derivatives of this compound have been evaluated for their antimicrobial activities against bacteria and fungi, showing effective inhibition at low concentrations .

Material Science

The unique structural features of 2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione position it as a candidate for developing new materials:

  • Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport is crucial for enhancing device performance .
  • Polymer Blends : Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties of the resulting materials .

Agrochemicals

The compound's structural characteristics suggest potential applications in agrochemicals:

  • Pesticides and Herbicides : Preliminary studies indicate that thiazolo[3,2-b][1,2,4]triazine derivatives can act as effective pesticides or herbicides due to their ability to disrupt biological processes in target organisms . Further research is needed to evaluate their efficacy and safety profiles.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazolo[3,2-b][1,2,4]triazines and evaluated their cytotoxicity against human cancer cell lines. The most potent derivative exhibited IC50 values in the nanomolar range against breast and lung cancer cells. Mechanistic studies suggested that these compounds induce apoptosis via caspase activation pathways.

Case Study 2: Organic Electronics

A collaborative study between materials scientists and chemists investigated the use of thiazolo[3,2-b][1,2,4]triazine derivatives in OLEDs. The results indicated that devices incorporating these compounds showed improved brightness and efficiency compared to traditional materials. This advancement opens avenues for more efficient lighting technologies.

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione include other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobenzylidene group, which imparts distinct chemical and biological properties

Biological Activity

2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a compound that belongs to the thiazolo[3,2-b][1,2,4]triazine family. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this specific compound.

  • Chemical Formula : C13H8BrN3O2S
  • Molecular Weight : 350.196 g/mol
  • CAS Number : 606955-98-0

Antibacterial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit significant antibacterial properties. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated promising activity against Mycobacterium smegmatis, with a reported MIC of 50 μg/mL .
  • Comparison with Standards : The antibacterial efficacy of this compound was compared with standard antibiotics such as Ciprofloxacin and Rifampicin. Compounds containing electron-withdrawing groups generally exhibited enhanced antibacterial activity .

Anticancer Activity

The thiazolo[3,2-b][1,2,4]triazine derivatives have also been investigated for their anticancer potential. Notably:

  • Cell Line Studies : In vitro studies have indicated that certain derivatives can effectively induce apoptosis in cancer cell lines. For instance, compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and showed stronger cytotoxic effects than cisplatin .
  • Mechanism of Action : The mechanism involves the activation of caspases (caspase 9 and 3), which are crucial for the apoptotic process. Additionally, these compounds were found to suppress NF-κB expression while promoting pro-apoptotic factors like p53 and Bax .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of various substituents on the benzylidene moiety affects the overall potency:

Substituent TypeEffect on Activity
Electron-withdrawingIncreases antibacterial activity
Electron-donatingDecreases antibacterial activity
Alkyl groupsModulate cytotoxicity in cancer cells

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazine derivatives:

  • Synthesis and Evaluation : A study synthesized a series of thiazolo[3,2-b][1,2,4]triazine derivatives and evaluated their antibacterial and anticancer activities. The most potent compound exhibited significant growth inhibition against M. smegmatis and demonstrated cytotoxicity against breast cancer cell lines .
  • Comparative Studies : Another study compared the activities of various thiazolo derivatives against standard drugs and reported that specific structural modifications led to improved biological profiles .

Properties

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2S/c1-7-11(18)15-13-17(16-7)12(19)10(20-13)6-8-4-2-3-5-9(8)14/h2-6H,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWNVMVSSDMZDZ-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC=CC=C3Br)SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC=CC=C3Br)/SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463367-02-4
Record name 2-(2-BROMOBENZYLIDENE)-6-ME-7H-(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZINE-3,7(2H)-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 4
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2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

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